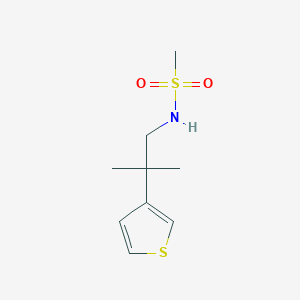

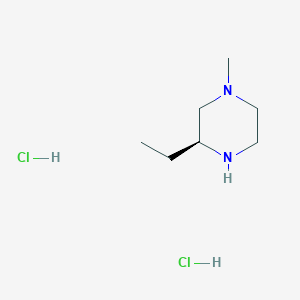

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

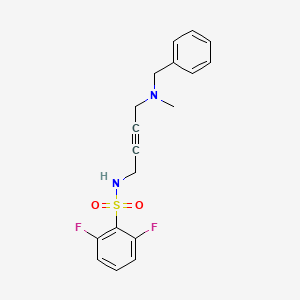

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, also known as MTPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Potassium Channel Blocking Activity

Research has highlighted the synthesis and evaluation of various methanesulfonamido compounds, including those with structural similarities to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, for their potential as class III antiarrhythmic agents. These compounds have shown the ability to block potassium channels, thereby extending the cardiac action potential duration without impacting cardiac muscle conduction velocity. This indicates their potential utility in treating arrhythmias. Compounds with specific modifications have demonstrated enhanced potassium channel blocking activity, suggesting a path for the development of new antiarrhythmic medications (Connors, Dennis, Gill, & Terrar, 1991).

Methane Sulfonic Acid Metabolism in Microorganisms

The metabolism of methane sulfonic acid and its analogues, closely related to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, has been studied in various microbial systems. For instance, certain anaerobic microbes are capable of converting volatile organic sulfur compounds, like methane thiol, into methane and carbon dioxide. This demonstrates the role of anaerobic environments in the biogeochemical cycling of sulfur compounds (Zinder & Brock, 1978). Additionally, the oxidation of methanesulfonic acid is initiated by methanesulfonate monooxygenase in certain methylotrophs, highlighting its role as a carbon and energy substrate for these organisms (Kelly & Murrell, 1999).

Molecular Studies and Structural Analysis

Detailed computational studies have been conducted on molecules structurally related to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, focusing on their molecular conformation, NMR chemical shifts, and vibrational transitions. These studies provide insight into the electronic structure and reactivity of such compounds, which is crucial for understanding their biological activity and potential pharmaceutical applications (Karabacak, Cinar, & Kurt, 2010).

Drug Metabolism and Biocatalysis Applications

The application of biocatalysis in drug metabolism has been explored using compounds akin to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide. For example, the metabolism of a biaryl-bis-sulfonamide compound was studied using a microbial-based system to produce mammalian metabolites. This approach not only aids in understanding drug metabolism but also provides a method for generating metabolites for further study, indicating the potential of microbial systems in pharmaceutical research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Eigenschaften

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S2/c1-9(2,7-10-14(3,11)12)8-4-5-13-6-8/h4-6,10H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEGRXBDIBOREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2894820.png)

![(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one](/img/structure/B2894828.png)

![3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894834.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2894835.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid](/img/structure/B2894840.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2894842.png)